

Application Note: NDI-091143 in Thyroid Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

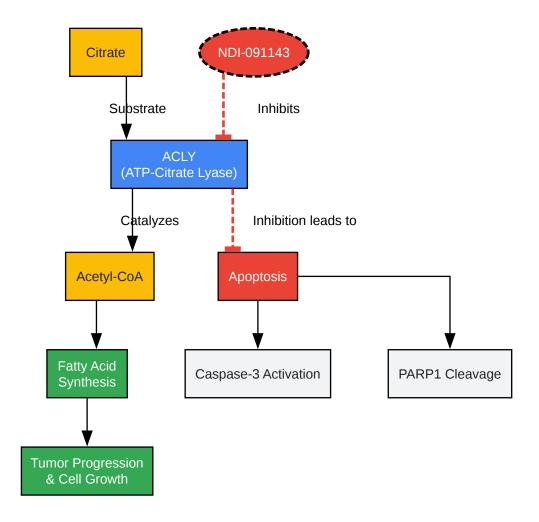
Introduction

NDI-091143 is a potent and novel small-molecule inhibitor of human ATP-citrate lyase (ACLY). [1][2][3] ACLY is a crucial enzyme in cellular metabolism, linking glucose and lipid metabolism by converting citrate into acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[3][4] In many cancer types, including thyroid cancer, ACLY is often upregulated to support the high proliferative rate and demand for lipid synthesis.[4][5] Targeting ACLY with inhibitors like NDI-091143 presents a promising therapeutic strategy. This document outlines the effects of NDI-091143 on thyroid cancer cell lines and provides detailed protocols for relevant experiments.

Mechanism of Action

NDI-091143 functions as an allosteric inhibitor of ACLY, binding to a hydrophobic cavity near the citrate-binding site.[3] This binding induces conformational changes that disrupt the enzyme's ability to bind citrate, thereby blocking the production of acetyl-CoA.[3] In thyroid cancer cells, this inhibition of ACLY has been shown to suppress cell growth, impede invasion, and induce apoptosis through the activation of caspase-3 and subsequent cleavage of PARP1. [4][6]





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Caption: Mechanism of NDI-091143 action on the ACLY signaling pathway.

Data Presentation

The effects of **NDI-091143** have been quantified in anaplastic thyroid cancer (ATC) and follicular thyroid cancer (FTC) cell lines. The data below is summarized from studies on the 8505C (ATC) and FTC-133 cell lines.[4]

Table 1: Effect of ACLY Inhibitors on Thyroid Cancer Cell Growth



Cell Line	Treatment	Effect	Citation
8505C	NDI-091143, SB- 204990	Suppressed monolayer cell growth and clonogenic ability in a dosedependent and time-dependent manner.	[4][5]

| FTC-133 | **NDI-091143**, SB-204990 | Suppressed monolayer cell growth and clonogenic ability in a dose-dependent and time-dependent manner. |[4] |

Table 2: Pro-Apoptotic and Anti-Invasive Effects of ACLY Inhibitors

Cell Line(s)	Assay	Observation	Citation
8505C, FTC-133	Flow Cytometry (Cell Cycle)	Increased proportion of sub-G1 cells.	[4]
8505C, FTC-133	Flow Cytometry (Apoptosis)	Increased number of annexin V-positive cells.	[4]
8505C, FTC-133	Immunoblotting	Confirmed caspase-3 activation and PARP1 cleavage.	[4]
8505C, FTC-133	3D Growth Assay	Impeded three- dimensional growth.	[4][5]

| 8505C, FTC-133 | Invasion Assay | Suppressed cell invasion. |[5][6] |

Table 3: Synergistic Effects with Sorafenib

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| 8505C, FTC-133 | Isobolograms, Combination Index | **NDI-091143** synergistically potentiated the cytotoxicity of sorafenib. |[4][5] |

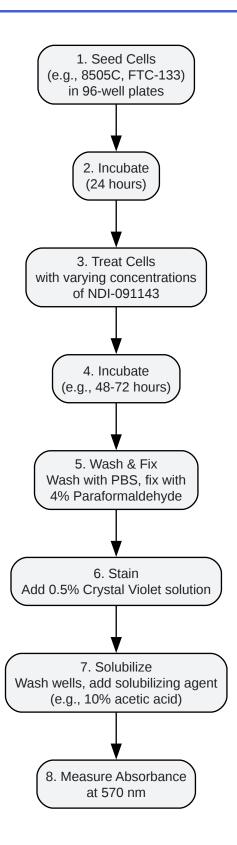
Experimental Protocols & Workflows

Detailed protocols for key experiments are provided below.

Protocol 1: Monolayer Cell Growth (Crystal Violet Assay)

This protocol assesses the effect of **NDI-091143** on the proliferation of adherent thyroid cancer cells.





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Caption: Workflow for a Crystal Violet cell proliferation assay.



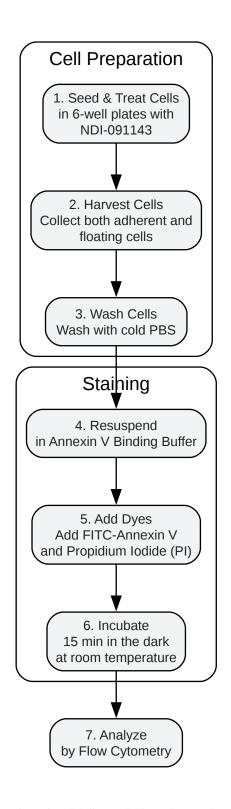
Methodology:

- Cell Seeding: Plate thyroid cancer cells (e.g., 8505C, FTC-133) in 96-well plates at a density of 2,000-5,000 cells/well. Allow cells to attach for 24 hours.
- Treatment: Prepare serial dilutions of **NDI-091143** in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
- Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 μL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
- Staining: Remove the fixative and wash with water. Add 100 μL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes.
- Washing: Gently wash the plates with water to remove excess stain and allow them to air dry completely.
- Solubilization: Add 100 μ L of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
- Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with **NDI-091143** using flow cytometry.





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Caption: Workflow for Annexin V/PI apoptosis assay via flow cytometry.

Methodology:



- Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of NDI-091143 for a specified time (e.g., 24-48 hours).
- Cell Harvesting: Collect both floating (apoptotic) and adherent (trypsinized) cells. Centrifuge the cell suspension to pellet the cells.
- Washing: Wash the cells twice with ice-cold PBS.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.
- Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., 5 μL of each).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Add 400 μL of 1X binding buffer to each tube and analyze immediately using a flow cytometer.
 - Healthy cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blotting for Apoptosis Markers

This protocol detects changes in the expression and cleavage of key apoptosis-related proteins, such as caspase-3 and PARP1.

Methodology:

- Protein Extraction: Treat cells with NDI-091143 as desired. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- SDS-PAGE: Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.
 Separate the proteins by size on a polyacrylamide gel (e.g., 10-12%).



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total PARP1, cleaved PARP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase-3 and cleaved PARP1 bands indicates apoptosis activation.[4]

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